molecular formula C14H24N2O2 B1149861 M2-NITRODIENAMINE

M2-NITRODIENAMINE

Cat. No.: B1149861
M. Wt: 252 Da.
Attention: For research use only. Not for human or veterinary use.
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Description

M-Nitroaniline (C₆H₆N₂O₂, CAS 99-09-2), also known as 3-nitroaniline, is an aromatic amine with a nitro group (-NO₂) substituted at the meta position of the benzene ring . It is a yellow crystalline solid used in dyes, pharmaceuticals, and as an intermediate in organic synthesis. Its molecular structure features a planar aromatic ring with strong electron-withdrawing effects from the nitro group, influencing its reactivity and physical properties. Key identifiers include the SMILES notation c1(cc(ccc1)N)[N+]([O-])=O and InChIKey XJCVRTZCHMZPBD-UHFFFAOYSA-N .

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252 Da.

Purity

95% (TLC, NMR, IR).

Origin of Product

United States

Comparison with Similar Compounds

Ortho- and Para-Nitroaniline Isomers

M-Nitroaniline is compared with its positional isomers, o-nitroaniline (2-nitroaniline) and p-nitroaniline (4-nitroaniline), which differ in the placement of the nitro group on the benzene ring.

Property m-Nitroaniline o-Nitroaniline p-Nitroaniline
CAS Number 99-09-2 88-74-4 100-01-6
Molecular Formula C₆H₆N₂O₂ C₆H₆N₂O₂ C₆H₆N₂O₂
Melting Point 114°C 71.5°C 147°C
Solubility Low in water, soluble in organic solvents Similar to meta isomer Similar to meta isomer
Reactivity Moderate electrophilic substitution due to meta-directing nitro group Enhanced steric hindrance due to proximity of -NH₂ and -NO₂ groups Strong resonance stabilization of nitro group

Key Findings :

  • The meta isomer exhibits lower melting points than the para isomer due to reduced symmetry and weaker intermolecular forces .
  • Ortho-nitroaniline is less thermally stable owing to steric strain between adjacent substituents .
  • Para-nitroaniline is more polar and has higher solubility in polar solvents compared to its isomers .

Nitroacetamide Derivatives

M-Nitroaniline differs functionally from nitroacetamide compounds, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, a ranitidine-related impurity .

Property m-Nitroaniline Nitroacetamide (Ranitidine Impurity)
Functional Groups -NH₂, -NO₂ -NO₂, -CONH₂, -S-alkyl chain
Applications Dye intermediate Pharmaceutical impurity analysis
Reactivity Aromatic electrophilic substitution Hydrolysis-prone due to acetamide group

Key Findings :

  • Nitroacetamides are more chemically complex, with increased susceptibility to hydrolysis compared to nitroanilines .
  • M-Nitroaniline’s simpler structure makes it more stable under acidic conditions .

Research on Metal Complexes Involving Nitroaniline Derivatives

highlights the synthesis of Schiff base metal complexes (e.g., with Mn(II), Co(II)) using ligands derived from 2-amino-5-nitropyridine .

  • Meta-substituted nitro groups in ligands enhance stability in octahedral complexes (e.g., [Mn₂L₂Cl₄]) due to optimal electron delocalization .
  • Ortho-substituted ligands show weaker metal-ligand bonding due to steric effects .

Industrial and Environmental Relevance

  • Regulatory Status : M-Nitroaniline is listed under ECHA’s Registered Substances database (EC 202-729-1) with strict handling guidelines due to toxicity .

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